4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound that features a chromenyl group, an imino group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate typically involves a multi-step process. One common approach is to start with the synthesis of the chromenyl derivative, which can be achieved through the reaction of 7-amino-4-methylcoumarin with organic halides . The next step involves the formation of the imino group through a condensation reaction with an appropriate aldehyde or ketone. Finally, the bromobenzoate ester is introduced via an esterification reaction using 3-bromobenzoic acid and a suitable coupling agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents, catalysts, and other environmentally friendly procedures . The process may also be scaled up using continuous flow reactors to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenyl group can yield quinones, while reduction of the imino group can produce amines .
Scientific Research Applications
4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with enzymes and receptors, modulating their activity. The imino group can form hydrogen bonds with biological molecules, affecting their function. The bromobenzoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the chromenyl group and exhibit similar biological activities.
Benzofuran derivatives: These compounds have a similar aromatic structure and are used in similar applications.
Benzoxazole derivatives: These compounds also feature an aromatic ring and are investigated for their antimicrobial properties.
Uniqueness
4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate is unique due to its combination of a chromenyl group, an imino group, and a bromobenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C29H18BrNO4 |
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Molecular Weight |
524.4 g/mol |
IUPAC Name |
[4-[[4-(2-oxochromen-3-yl)phenyl]iminomethyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C29H18BrNO4/c30-23-6-3-5-22(16-23)28(32)34-25-14-8-19(9-15-25)18-31-24-12-10-20(11-13-24)26-17-21-4-1-2-7-27(21)35-29(26)33/h1-18H |
InChI Key |
MCUWEKHCKYFSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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